molecular formula C16H15ClN2O2 B2877113 1-(chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole CAS No. 625109-32-2

1-(chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2877113
CAS No.: 625109-32-2
M. Wt: 302.76
InChI Key: FEAFLXHCENKXOH-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole (CAS 625109-32-2) is a dihydropyrazole derivative supplied for research purposes. This compound features a molecular formula of C16H15ClN2O2 and a molecular weight of 302.76 g/mol. It has a calculated density of 1.3±0.1 g/cm³ and a boiling point of 430.8±55.0 °C at 760 mmHg . As a 4,5-dihydro-1H-pyrazole, it belongs to a class of nitrogen-containing heterocycles known for their significant research potential in pharmaceutical chemistry . Pyrazoline derivatives are recognized as electron-rich nitrogenous heterocycles that serve as key synthons in organic synthesis and are investigated for their diverse biological properties . Researchers utilize such compounds as intermediates in the development of novel chemical entities and as core templates in medicinal chemistry explorations . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11-4-6-12(7-5-11)13-9-14(15-3-2-8-21-15)19(18-13)16(20)10-17/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAFLXHCENKXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and other pharmacological properties, supported by research findings, data tables, and case studies.

  • Chemical Name: this compound
  • Molecular Formula: C13H12ClN3O
  • CAS Number: 625109-32-2

Structure

The structure of this compound features a chloroacetyl group attached to a pyrazole ring, which is further substituted with a furyl and a methylphenyl group. This unique arrangement is crucial for its biological activity.

Antibacterial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial properties. In particular:

  • A study demonstrated that compounds similar to the target compound showed effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as low as 12.5 µg/mL in some derivatives .

Table 1: Antibacterial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus12.5
Compound BE. coli25.1
Compound CP. aeruginosa15.0

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity:

  • Studies have reported that certain pyrazole derivatives demonstrate antifungal effects against pathogens such as Candida albicans and Aspergillus niger. For instance, one derivative exhibited an MIC of 15 µg/mL against C. albicans .

Table 2: Antifungal Activity of Pyrazole Derivatives

CompoundFungal StrainMIC (µg/mL)
Compound DC. albicans15
Compound EA. niger30

The biological activity of pyrazole derivatives is attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. The presence of the chloroacetyl group enhances the lipophilicity of the compound, facilitating better penetration into microbial cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving several pyrazole derivatives, researchers synthesized a series of compounds based on the structure of this compound. The results indicated that modifications in the substituents significantly influenced the antimicrobial efficacy. The most potent derivative demonstrated an MIC comparable to standard antibiotics like ceftriaxone .

Case Study 2: Pharmacological Profile

A broader pharmacological evaluation revealed that this class of compounds not only exhibits antimicrobial properties but also shows potential as anti-inflammatory agents. In vitro assays indicated significant inhibition of pro-inflammatory cytokines in human cell lines treated with selected pyrazole derivatives .

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects on Lipophilicity :

  • The 4-methylphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to 4-methoxyphenyl (logP ~2.8) or 4-chlorophenyl (logP ~3.0) . This may enhance membrane permeability in biological systems.
  • 2-Furyl vs. 2-thienyl : The oxygen atom in furyl participates in hydrogen bonding, while sulfur in thienyl offers weaker interactions but greater polarizability .

Reactivity of Chloroacetyl Group :

  • The chloroacetyl moiety is a common leaving group in prodrug activation. Its reactivity is influenced by adjacent substituents; electron-donating groups (e.g., methyl) may stabilize the intermediate, while electron-withdrawing groups (e.g., chloro) could accelerate hydrolysis .

Crystallographic and Conformational Analysis :

  • Isostructural analogs (e.g., compounds 4 and 5 in ) exhibit planar conformations except for perpendicular fluorophenyl groups. The target’s 4-methylphenyl group may induce similar steric effects, impacting crystal packing and solubility .

Preparation Methods

Hydrazine-Ketone Cyclization

A common approach involves reacting 3-(4-methylphenyl)-1-(furan-2-yl)prop-2-en-1-one with hydrazine hydrate in ethanol under reflux. The α,β-unsaturated ketone undergoes [3+2] cycloaddition with hydrazine, forming the dihydropyrazole ring. Microwave-assisted synthesis (160°C, 6 hours) enhances reaction efficiency, achieving yields >85%.

Key parameters :

  • Solvent: Ethanol or dichloromethane
  • Temperature: 80–160°C (conventional vs. microwave)
  • Catalyst: None required

The introduction of the chloroacetyl group at the pyrazole nitrogen is critical. Two primary methods are documented:

Direct Acylation with Chloroacetyl Chloride

The intermediate 5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is treated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to prevent HCl-mediated side reactions.

Procedure :

  • Dissolve the pyrazole intermediate (1 eq) in anhydrous dichloromethane.
  • Add triethylamine (1.2 eq) dropwise at 0°C.
  • Introduce chloroacetyl chloride (1.1 eq) and stir at room temperature for 12 hours.
  • Quench with ice water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 70–78%.

N-Chlorosuccinimide-Mediated Chlorination

An alternative method employs N-chlorosuccinimide (NCS) to chlorinate an acetylated precursor. This two-step process involves:

  • Acetylation of the pyrazole nitrogen using acetic anhydride.
  • Chlorination with NCS in dimethylformamide (DMF) at 55°C.

Optimization note : Excess NCS (2 eq) and short reaction times (10–15 minutes) minimize decomposition.

Alternative Routes from Boronate Intermediates

Patent US20120225904A1 describes Suzuki coupling for analogous pyrazoles, suggesting adaptability for this compound.

Suzuki-Miyaura Coupling

  • Prepare 3-(4-methylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-1-ylboronic acid .
  • Couple with 2-chloro-1-iodoethanone using Pd(PPh₃)₄ catalyst and K₂CO₃ base in dioxane/water (3:1) at 90°C.

Challenges :

  • Boronate synthesis requires precise anhydrous conditions.
  • Palladium residues necessitate rigorous purification.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Acylation 70–78 >95 High Moderate
NCS Chlorination 65–70 90–95 Moderate Low
Suzuki Coupling 55–60 85–90 Low High

Insights :

  • Direct acylation is preferred for industrial-scale synthesis due to fewer steps and higher yields.
  • Suzuki coupling offers regioselectivity but is limited by boronate availability.

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